molecular formula C16H28N2O8 B14319250 Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester CAS No. 109123-73-1

Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester

Cat. No.: B14319250
CAS No.: 109123-73-1
M. Wt: 376.40 g/mol
InChI Key: NGWUIPXEUXRBNV-UHFFFAOYSA-N
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Description

Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes carbamic acid and dioxetane moieties. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester typically involves the reaction of carbamic acid derivatives with dioxetane intermediates. One common method includes the reaction of carbamoyl chlorides with alcohols, followed by the addition of dioxetane derivatives under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions and amines are typical reagents.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The dioxetane moiety is known for its ability to generate reactive oxygen species, which can further interact with biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester is unique due to the presence of both carbamic acid and dioxetane moieties, which impart distinct reactivity and applications. Its ability to generate reactive oxygen species and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

109123-73-1

Molecular Formula

C16H28N2O8

Molecular Weight

376.40 g/mol

IUPAC Name

[2-carbamoyloxy-3-(3,4,4-trimethyldioxetan-3-yl)-2-[(3,4,4-trimethyldioxetan-3-yl)methyl]propyl] carbamate

InChI

InChI=1S/C16H28N2O8/c1-12(2)14(5,25-23-12)7-16(22-11(18)20,9-21-10(17)19)8-15(6)13(3,4)24-26-15/h7-9H2,1-6H3,(H2,17,19)(H2,18,20)

InChI Key

NGWUIPXEUXRBNV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OO1)(C)CC(CC2(C(OO2)(C)C)C)(COC(=O)N)OC(=O)N)C

Origin of Product

United States

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